molecular formula C7H12ClN3 B13047087 (S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl

(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl

Cat. No.: B13047087
M. Wt: 173.64 g/mol
InChI Key: LHCCIQSEEUPJKA-JEDNCBNOSA-N
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Description

(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an asymmetric carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylpyrimidine as the core structure.

    Chiral Synthesis:

    Amination: The addition of the amine group is carried out using reagents such as ammonia or amine derivatives under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products with various functional groups.

Scientific Research Applications

(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride: The enantiomer of the compound with opposite stereochemistry.

    1-(2-Methylpyrimidin-5-YL)ethan-1-amine: The free base form without the hydrochloride salt.

    2-Methylpyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other derivatives. The presence of the hydrochloride salt also influences its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

(1S)-1-(2-methylpyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-5(8)7-3-9-6(2)10-4-7;/h3-5H,8H2,1-2H3;1H/t5-;/m0./s1

InChI Key

LHCCIQSEEUPJKA-JEDNCBNOSA-N

Isomeric SMILES

CC1=NC=C(C=N1)[C@H](C)N.Cl

Canonical SMILES

CC1=NC=C(C=N1)C(C)N.Cl

Origin of Product

United States

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